Product packaging for 2-Phenylindolizine(Cat. No.:CAS No. 25379-20-8)

2-Phenylindolizine

Cat. No.: B189232
CAS No.: 25379-20-8
M. Wt: 193.24 g/mol
InChI Key: JMCYJDYOEWQZDE-UHFFFAOYSA-N
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Description

Conceptual Framework of Indolizine (B1195054) Chemistry in Contemporary Research

Indolizine, a nitrogen-containing heterocyclic compound, forms the structural foundation for a vast area of chemical inquiry. bohrium.comrsc.org As an isomer of the more commonly known indole, the indolizine core is characterized by a unique fusion of a five-membered pyrrole (B145914) ring and a six-membered pyridine (B92270) ring, with a nitrogen atom at the bridgehead. chim.itresearchgate.netjbclinpharm.org This arrangement results in a planar, aromatic system with a delocalized 10π-electron cloud, which imparts a range of interesting properties. chim.itresearchgate.net

Contemporary research conceptualizes the indolizine scaffold as a "privileged" structure in fields ranging from medicinal chemistry to materials science. chim.itresearchgate.net Its key attributes, including inherent fluorescence, electrochemical activity, and the ability to undergo various chemical modifications, make it a versatile building block. chim.itresearchgate.net Researchers are particularly interested in the C-H functionalization of the indolizine ring, which allows for the creation of a diverse array of hybrid molecules with tailored properties. bohrium.comresearchgate.net The reactivity of the indolizine nucleus, particularly its susceptibility to electrophilic attack and its participation in cycloaddition reactions, is a central theme in its modern chemical studies. jbclinpharm.orgmdpi.com The investigation into indolizine derivatives is also driven by their potential applications as organic fluorescent molecules for biological and material uses. rsc.orgresearchgate.net

Evolution of Research Trajectories for Indolizine Scaffolds

The scientific journey of the indolizine scaffold began with its first synthesis by Scholtz in 1912. jbclinpharm.orgresearchgate.net Early research was significantly shaped by the development of general synthetic methods, most notably the Chichibabin reaction in 1927, which provided a practical route to 2-substituted indolizines. researchgate.net For many decades, research was often linked to the study of natural products containing related structural motifs. rsc.org

However, in recent decades, the focus of indolizine research has undergone a significant evolution. rsc.org There has been a discernible shift away from solely exploring its presence in natural alkaloids towards harnessing its unique photophysical and electronic properties. rsc.orgrsc.org This has opened up new research avenues in materials science, particularly for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The development of advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling and C-H activation reactions, has been pivotal in this shift. bohrium.comrsc.orgresearchgate.net These modern techniques have enabled chemists to synthesize complex, densely functionalized indolizine derivatives that were previously inaccessible, thereby expanding the scope of their potential applications. rsc.orgresearchgate.net Radical-induced synthetic approaches have also gained attention due to their efficiency in constructing the heterocyclic core. rsc.org

Delimitation and Focus on 2-Phenylindolizine in Scholarly Inquiry

Within the broad field of indolizine chemistry, this compound has emerged as a compound of specific and sustained scholarly interest. nih.gov This particular derivative serves as a foundational model for understanding the fundamental reactivity and properties of the indolizine system. Theoretical calculations have been used to predict the reactivity of this compound, with studies indicating that electrophilic substitution, such as protonation, preferentially occurs at the C-3 position. oregonstate.edu

A significant area of research has been the regioselective functionalization of this compound. For instance, early work in 1992 demonstrated the regioselective lithiation at the C-5 position using n-BuLi, allowing for the introduction of various electrophiles at this site. usp.br This methodology has been expanded upon to create a variety of 5-substituted-2-arylindolizines. usp.brresearchgate.net

The photophysical properties of this compound and its derivatives are a major focus of current research. The phenyl group at the 2-position influences the electronic structure, leading to characteristic absorption and emission spectra. rsc.org Many studies have focused on synthesizing and characterizing novel this compound derivatives to explore their potential as fluorescent materials. researchgate.netguidechem.comresearchgate.net For example, the introduction of different substituents on the phenyl ring or the indolizine core allows for the fine-tuning of their fluorescence properties, including emission color and quantum yield. rsc.orgresearchgate.net This targeted research has positioned this compound as a key platform for developing advanced materials for applications in sensors and optoelectronics. chim.itresearchgate.net

Interactive Data Table: Photophysical Properties of Selected this compound Derivatives

This table summarizes the absorption and emission characteristics of various this compound derivatives as reported in scientific literature.

CompoundSubstituent(s)SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_fl)Source
2a 2-benzoyl, 1,3-dimethoxycarbonylAcetonitrile (B52724)4105630.07 rsc.org
2b 2-(4-methoxybenzoyl), 1,3-dimethoxycarbonylAcetonitrile3755400.01 rsc.org
2c 2-(4-cyanobenzoyl), 1,3-dimethoxycarbonylAcetonitrile4155290.20 rsc.org
Rhodindolizine (RhIndz) ethyl ester 1-methyl, C-H functionalized with xantheneNot Specified9201092~0.03% scispace.com
Generic 5-carbonylated 2-arylindolizines Various aryl and carbonyl groupsMethanol (B129727) / DMSO256–460485–5480.04–0.39 usp.brresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N B189232 2-Phenylindolizine CAS No. 25379-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylindolizine
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InChI

InChI=1S/C14H11N/c1-2-6-12(7-3-1)13-10-14-8-4-5-9-15(14)11-13/h1-11H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JMCYJDYOEWQZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=CC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H11N
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DSSTOX Substance ID

DTXSID70180025
Record name 2-Phenylindolizine
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Molecular Weight

193.24 g/mol
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CAS No.

25379-20-8
Record name 2-Phenylindolizine
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Synthetic Methodologies for 2 Phenylindolizine and Its Derivatives

Historical and Foundational Synthetic Approaches

The foundational methods for constructing the indolizine (B1195054) framework have been established for over a century and continue to be relevant in contemporary synthesis. These strategies primarily involve the formation of the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core.

Tschitschibabin Reaction and its Modern Adaptations

First reported by Aleksei Chichibabin in 1914, the Tschitschibabin reaction is a cornerstone in indolizine synthesis. The classical approach involves the condensation of a 2-alkylpyridine with an α-haloketone, followed by cyclization of the resulting pyridinium (B92312) salt. For the synthesis of 2-phenylindolizine, this typically involves the reaction of 2-picoline (2-methylpyridine) with a phenacyl halide, such as phenacyl bromide.

The mechanism proceeds in two key steps:

Quaternization: The nitrogen atom of the pyridine ring attacks the electrophilic carbon of the α-haloketone, forming a pyridinium salt.

Cyclization: In the presence of a base, such as sodium bicarbonate or sodium carbonate, the methylene (B1212753) group of the 2-alkyl substituent is deprotonated. The resulting carbanion then undergoes an intramolecular aldol-type condensation, attacking the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic indolizine ring system.

Modern adaptations of the Tschitschibabin reaction have focused on improving yields, simplifying purification processes, and expanding the substrate scope. For instance, researchers have developed chromatography-free protocols by carefully selecting solvents where the pyridinium salt intermediates precipitate and the final indolizine product is poorly soluble in water. Other variations have explored the use of α-keto substituents other than halogens.

A notable application is the synthesis of this compound acetamide (B32628) derivatives, where the synthesis commences with phenacyl bromide. The reaction has also been utilized in multi-step sequences to generate more complex, functionalized 2-phenylindolizines.

ReagentsConditionsProductReference
2-Picoline, Phenacyl bromideAcetone, room temperature, 24 hThis compound
2-Picoline, Phenacyl bromide, NaHCO3Water, 75-85 °C, 5 hThis compound

1,3-Dipolar Cycloaddition Reactions in Indolizine Synthesis

The 1,3-dipolar cycloaddition reaction is another powerful and versatile method for synthesizing the indolizine core. This approach typically involves the reaction of a pyridinium ylide, which acts as a 1,3-dipole, with a dipolarophile, usually an activated alkene or alkyne.

Pyridinium ylides are generated in situ from the corresponding pyridinium salt by treatment with a base. For the synthesis of this compound derivatives, a pyridinium salt bearing a substituent at the nitrogen atom that can stabilize a negative charge on the adjacent carbon is often used. The reaction with an appropriate dipolarophile then leads to a dihydroindolizine intermediate, which subsequently aromatizes, often through oxidation or elimination, to yield the indolizine product.

This strategy is particularly effective for accessing indolizines with electron-withdrawing groups at positions 1 and/or 2. The choice of dipolarophile dictates the substitution pattern on the five-membered ring of the resulting indolizine. For example, the reaction of a pyridinium ylide with phenylacetylene (B144264) would be a direct route to a this compound derivative.

Recent advancements have included the development of multi-component protocols. One such method involves the reaction of pyridine, an α

Contemporary and Advanced Synthetic Strategies

Transition Metal-Catalyzed Transformations

Copper-Catalyzed Annulations

Copper catalysis has emerged as a powerful tool for the synthesis of indolizine derivatives, offering mild and efficient routes. A notable method involves the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates. organic-chemistry.org This approach provides a direct pathway to C-1 oxygenated indolizines under gentle reaction conditions. organic-chemistry.org Optimization studies have shown that using copper(I) iodide (CuI) with triethylamine (B128534) in acetonitrile (B52724) at room temperature can lead to high yields of up to 98%. organic-chemistry.org This method demonstrates broad functional group tolerance. organic-chemistry.org

Another significant copper-catalyzed strategy is the oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. organic-chemistry.org This reaction, mediated by a copper/iodine system, allows for the straightforward synthesis of 1,3-disubstituted and 1,2,3-trisubstituted indolizines. organic-chemistry.org The combination of Cu(OAc)₂·H₂O, molecular iodine (I₂), and NBu₄Cl has been found to significantly improve reaction yields. organic-chemistry.org The mechanism is proposed to proceed through a radical pathway. organic-chemistry.org

Furthermore, copper-catalyzed three-component reactions of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions provide an efficient route to diverse indolizine derivatives. organic-chemistry.org A novel copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and simple olefins also provides a straightforward and efficient access to 1,3-di- and 1,2,3-trisubstituted indolizines in good yields. organic-chemistry.org Additionally, a copper-catalyzed reaction of pyridine, acetophenone, and nitroolefin under mild, solvent-free conditions has been developed for the synthesis of indolizines in high yields. mdpi.com

Iridium-Catalyzed Borylation Protocols

Iridium-catalyzed C-H borylation has been established as a valuable method for the functionalization of various heterocycles, and its application to the indolizine scaffold is a more recent development. worktribe.comresearchgate.net This strategy allows for the introduction of a boryl group, which can then be subjected to a variety of subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl groups. worktribe.com

The C-H borylation of the parent indolizine has been shown to be challenging, requiring elevated temperatures and often resulting in a mixture of mono- and bis-borylated products. worktribe.com However, the introduction of substituents on the indolizine ring can enhance reactivity and selectivity. worktribe.com For instance, the iridium-catalyzed borylation of certain substituted indolizines, followed by in situ Suzuki-Miyaura cross-coupling, has been successfully demonstrated. worktribe.comusp.br The standard catalyst system for this transformation often involves [Ir(OMe)cod]₂ and 4,4'-di-t-butylbipyridine (dtbpy) as a ligand, with B₂Pin₂ serving as the boron source. worktribe.com While the direct borylation of some substituted indolizines can lead to mixtures of C-3 and C-5 arylated derivatives, further investigation into different catalysts and ligands is ongoing to improve site-selectivity. usp.br

C-H Activation and Direct Functionalization Methods

Direct C-H activation and functionalization represent a highly atom-economical and step-efficient approach to modify the this compound core. researchgate.netacs.org These methods avoid the need for pre-functionalized starting materials, allowing for the direct introduction of new substituents.

Palladium catalysis has been effectively used for the C-3 functionalization of indolizines. rsc.orgresearchgate.net For example, the reaction of indolizines with aryltrifluoroborate salts in the presence of a Pd(OAc)₂ catalyst and a silver acetate (B1210297) (AgOAc) oxidant leads to C-3 arylated indolizines in high yields. rsc.org This method tolerates both electron-donating and electron-withdrawing groups on the aryl partner. rsc.org Similarly, a palladium-catalyzed reaction with 3-phenylpropiolic acid can afford C-3 alkynylated indolizines. rsc.org Another protocol involves the direct C-3 alkynylation of indolizines with (2,2-dibromovinyl)arenes using a palladium catalyst. researchgate.net

Beyond palladium, other transition metals have been employed. A NIR II emissive rhodindolizine dye has been synthesized through the C-H bond functionalization of 1-methyl-2-phenylindolizine (B15069248) with a dibromoxanthene derivative, catalyzed by PdCl₂(PPh₃)₂ with KOAc as the base. nsf.gov This reaction highlights the potential of C-H activation to create complex functional molecules. nsf.gov

Microwave-Assisted Synthetic Protocols

Microwave irradiation has gained significant traction in organic synthesis due to its ability to accelerate reaction rates, often leading to higher yields and reduced reaction times compared to conventional heating. ijettjournal.orgresearchgate.net This technology aligns with the principles of green chemistry. ijettjournal.org

Several microwave-assisted methods for the synthesis of this compound and its derivatives have been reported. One notable example is the one-pot, three-component reaction of acyl bromide, pyridine, and acetylene, catalyzed by basic alumina (B75360) under microwave conditions, which produces indolizines in excellent yields. researchgate.net Another approach involves the synthesis of indolizine-2-carbonitrile (B587022) and indolizine-2-carboxylate from Morita-Baylis-Hillman adducts under microwave irradiation, achieving good to high yields. tandfonline.com These intermediates can be further transformed into other 2-substituted indolizine derivatives. tandfonline.com Additionally, a diethylamine-catalyzed three-component domino reaction of arylglyoxals, cyclic 1,3-diones, and 5-aminopyrazoles under microwave irradiation provides a simple and efficient one-pot construction of pyrazolo[3,4-e]indolizine derivatives. acs.org

Photochemical Routes to this compound Derivatives

Photochemical methods offer unique pathways for the synthesis of complex molecules by accessing excited states with distinct reactivity. While less common than thermal methods, a few photochemical routes to indolizine derivatives have been developed.

One approach involves the irradiation of 2-benzoyl-N-benzylpyridinium derivatives in the presence of dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.orgrsc.org This base- and catalyst-free method provides a complementary route to polysubstituted indolizines, although yields may be modest. rsc.org The proposed mechanism involves a γ-hydrogen abstraction by the excited ketone, leading to the formation of a photoenol. rsc.org

A visible-light-mediated synthesis of polycyclic indolizine derivatives from brominated pyridine and enol carbamate (B1207046) derivatives has also been reported. lookchem.com Notably, this process operates at room temperature without the need for an external photocatalyst. lookchem.com Mechanistic studies suggest that the indolizine product itself may play a role in mediating the reaction. lookchem.com Furthermore, a visible-light-induced intermolecular [8+2] alkenylation–cyclization of indolizines with alkenes, using Rose Bengal as a photosensitizer, has been developed to form cyclazine derivatives. mdpi.com

Radical-Mediated Cyclization and Cross-Coupling Strategies

Radical reactions have become increasingly powerful for the construction of heterocyclic systems, including the indolizine scaffold. researchgate.net These methods often proceed under mild conditions and exhibit high functional group tolerance.

A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed to provide access to structurally diverse methylthio-substituted indolizines. rsc.orgresearchgate.net This method allows for the synthesis of a series of 1,2,3-trisubstituted indolizines in modest yields. rsc.org Another strategy involves a copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and simple olefins, which is believed to proceed through a radical pathway. organic-chemistry.org This reaction offers a straightforward and efficient route to 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org

Electrochemical Synthesis and Functionalization

Electrochemical methods provide a green and sustainable alternative to traditional chemical synthesis by using electricity as a traceless reagent to drive redox reactions. nih.gov This approach often avoids the use of stoichiometric chemical oxidants or catalysts.

An electro-oxidative cascade cyclization has been reported for the synthesis of heterocyclic substituted indolizine derivatives. nih.govacs.org This method uses electricity as the primary energy input and proceeds under exogenous-oxidant-free conditions, with molecular hydrogen as the sole byproduct. nih.govacs.org Another electrochemical protocol enables the difunctionalization of indolizines, leading to the synthesis of C3-formylated and C1-halogenated derivatives. rsc.org This process is also catalyst- and external oxidant-free and demonstrates good functional group tolerance. rsc.org

Furthermore, an electrochemical C–H/N–H cross-coupling of 2-phenylindolizines with phenothiazines has been developed to synthesize novel N-aryl phenothiazine (B1677639) derivatives. researchgate.netccspublishing.org.cn This reaction is performed at room temperature without the need for an external oxidant or catalyst. researchgate.netccspublishing.org.cn

Regioselective and Stereoselective Synthesis of Substituted 2-Phenylindolizines

The functionalization of the indolizine core is a key area of research, driven by the diverse biological activities exhibited by its derivatives. Among these, this compound serves as a versatile scaffold. The regioselective introduction of substituents onto this framework is crucial for modulating its properties. This section explores synthetic methodologies that allow for precise control over the position of substitution on the this compound ring system.

Directed Metalation and Electrophilic Trapping Strategies

Directed metalation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, this strategy has been successfully employed to achieve substitution at the C-5 position with high selectivity.

The pioneering work in this area demonstrated that this compound can be selectively lithiated at the C-5 position using n-butyllithium (n-BuLi). vulcanchem.comrsc.org This regioselectivity is attributed to the directing effect of the nitrogen atom within the indolizine ring system. The resulting C-5 lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles, leading to the formation of C-5 substituted 2-phenylindolizines. vulcanchem.comrsc.org

Subsequent research has expanded the scope of this methodology, employing a range of electrophiles to generate a library of C-5 functionalized this compound derivatives. vulcanchem.comnih.gov This approach provides a reliable and efficient route to compounds that are otherwise difficult to access through classical electrophilic substitution methods. The reaction of the C-5 lithiated intermediate with electrophiles such as carbon dioxide, benzaldehyde, iodomethane, and trimethylsilyl (B98337) chloride proceeds in good yields. vulcanchem.com

More recent advancements have explored the use of mixed lithium-magnesium amide bases, such as TMPMgCl·LiCl (where TMP stands for 2,2,6,6-tetramethylpiperidine), for the metalation of indolizine systems. vulcanchem.com While these bases have shown excellent regioselectivity for the functionalization of indolizines bearing strong directing groups, their application to this compound specifically for C-5 functionalization continues to be an area of interest. vulcanchem.com

The table below summarizes the outcomes of directed metalation of this compound followed by electrophilic trapping.

Table 1: C-5 Functionalization of this compound via Directed Metalation

Electrophile Reagent Product Yield (%) Reference
DMF n-BuLi 5-Formyl-2-phenylindolizine 75-95 nih.gov
I₂ n-BuLi 5-Iodo-2-phenylindolizine 76-95 nih.gov
CBr₄ n-BuLi/TMEDA 5-Bromo-2-phenylindolizine 80 jbclinpharm.org
CO₂ n-BuLi This compound-5-carboxylic acid Good vulcanchem.com
PhCHO n-BuLi (2-Phenylindolizin-5-yl)(phenyl)methanol Good vulcanchem.com
MeI n-BuLi 5-Methyl-2-phenylindolizine (B188052) Good vulcanchem.com

While directed metalation provides excellent regiocontrol, information regarding the stereoselective synthesis of chiral C-5 substituted 2-phenylindolizines via this method is limited in the current literature. Asymmetric synthesis of indolizine derivatives has been reported, but these methods typically rely on strategies such as Friedel-Crafts-type reactions with chiral catalysts rather than the directed metalation of a pre-existing this compound core. rsc.orgsioc-journal.cn

Control of Electrophilic Substitution Regioselectivity

The inherent reactivity of the indolizine nucleus governs the regiochemical outcome of classical electrophilic substitution reactions. In contrast to the C-5 selectivity achieved through directed metalation, electrophilic attack on the this compound ring typically occurs at the C-1 and/or C-3 positions of the five-membered pyrrole ring. jbclinpharm.org The C-3 position is generally the most nucleophilic and therefore the most common site of substitution. vulcanchem.comjbclinpharm.org

This difference in regioselectivity provides a powerful tool for synthetic chemists, allowing for the selective functionalization of either the pyridine or the pyrrole portion of the indolizine core by choosing the appropriate synthetic strategy.

Standard electrophilic substitution reactions such as nitration, nitrosation, and Friedel-Crafts acylation on this compound have been shown to yield C-1 and/or C-3 substituted products. For instance, the nitrosation of this compound with acetyl nitrate (B79036) at low temperatures leads to the selective formation of 3-nitroso-2-phenylindolizine (B3823006) in moderate yields. vulcanchem.com This selectivity is explained by the protonation of the highly basic C-3 position under acidic conditions, which then directs the electrophile to this site. vulcanchem.com

Similarly, Friedel-Crafts acylation of this compound can lead to a mixture of products. For example, acylation with acetyl chloride in the presence of a Lewis acid can result in both 1,3-diacetyl-2-phenylindolizine and 2-(p-acetylphenyl)indolizine, demonstrating substitution on both the indolizine core and the phenyl ring. jbclinpharm.orgcore.ac.uk The Vilsmeier-Haack reaction, a mild formylation method, has also been employed for the formylation of indolizines, typically at the C-3 position. nih.gov

The table below contrasts the regiochemical outcomes of various electrophilic substitution reactions on this compound with the directed metalation approach.

Table 2: Regioselectivity of Electrophilic Substitution on this compound

Reaction Reagents Position of Substitution Product Yield (%) Reference
Directed Metalation n-BuLi, then E⁺ C-5 5-Substituted-2-phenylindolizine 75-95 vulcanchem.comnih.gov
Nitrosation Acetyl nitrate, -70°C C-3 3-Nitroso-2-phenylindolizine 45-60 vulcanchem.com
Nitration HNO₃/H₂SO₄ Phenyl ring (para) 2-(4-Nitrophenyl)indolizine - chim.it
Nitration HNO₃ C-1 and C-3 1,3-Dinitro-2-phenylindolizine Low chim.it
Friedel-Crafts Acylation Ac₂O, NaOAc C-3 3-Acetyl-2-phenylindolizine - jbclinpharm.orgcore.ac.uk
Friedel-Crafts Acylation Benzoyl chloride C-3 3-Benzoyl-2-phenylindolizine - jbclinpharm.orgcore.ac.uk

Yields are reported as "Good" or "Low" when specific percentages were not provided in the source material.

Reactivity Profiles and Reaction Mechanisms of 2 Phenylindolizine

Electrophilic Reactivity and Positional Selectivity

Indolizines, in general, are electron-rich heterocyclic compounds that readily undergo electrophilic substitution. chim.it This reactivity is comparable to other electron-rich systems like pyrroles, indoles, and isoindoles. jbclinpharm.orgcore.ac.uk For 2-phenylindolizine, electrophilic attack demonstrates distinct positional selectivity.

Electrophilic substitution in indolizines preferentially occurs at the 3-position, and if that position is occupied, the attack happens at the 1-position. jbclinpharm.org In some instances, substitution can occur at both the 1- and 3-positions simultaneously. jbclinpharm.orgcore.ac.uk The phenyl group at the 2-position can also be susceptible to electrophilic attack. For instance, nitration of this compound can lead to the formation of 2-p-nitrophenylindolizine, indicating that under certain conditions, the phenyl ring is attacked first. jbclinpharm.org Further nitration can then occur on the indolizine (B1195054) nucleus, yielding 1-nitro-2-p-nitrophenylindolizine. jbclinpharm.org Kinetic studies have shown that the nitration and nitrosation of 1-methyl-2-phenylindolizine (B15069248) proceed through an attack on the conjugate acid. chim.it

Nucleophilic Reactivity and Resistance to Attack

In stark contrast to their high susceptibility to electrophilic attack, indolizines, including this compound, exhibit significant resistance to nucleophilic attack. jbclinpharm.orgcore.ac.ukjbclinpharm.orgresearchgate.net This characteristic is a defining feature of the indolizine ring system. However, nucleophilic attack can be induced under specific circumstances, particularly when the indolizine ring is substituted with strong electron-withdrawing groups. usp.br For example, indolizines bearing electron-withdrawing groups at the C-6 position are more susceptible to nucleophilic attack. usp.br

Oxidative Reactions and Pathways

This compound and its derivatives are susceptible to various oxidative reactions, which can proceed through different pathways depending on the reaction conditions and the nature of the oxidant.

An electrochemical approach has been developed for the C–H/N–H cross-coupling of 2-phenylindolizines with phenothiazines. researchgate.netccspublishing.org.cn This method proceeds at room temperature without the need for an external oxidant or catalyst. researchgate.netccspublishing.org.cn The reaction is believed to involve a radical pathway, where the this compound is first oxidized to a cationic radical. ccspublishing.org.cn This is supported by cyclic voltammetry studies and radical-trapping experiments. ccspublishing.org.cn The presence of electron-donating groups on either the this compound or the phenothiazine (B1677639) enhances the reaction rate. ccspublishing.org.cn

Mechanistic Investigations of Photooxygenation Reactions

The photooxygenation of this compound derivatives has been a subject of detailed mechanistic studies. acs.org These reactions are often self-sensitized but can also be sensitized by dyes like rose bengal or methylene (B1212753) blue. acs.org The mechanism is dependent on the solvent used. acs.org

In methanol (B129727), the reaction is proposed to proceed via a singlet oxygen mechanism, leading to a peroxidic zwitterion intermediate. acs.org This intermediate undergoes methanol trapping and subsequent C3-N bond cleavage, resulting in the opening of the pyrrole (B145914) ring. acs.org

In acetonitrile (B52724), the reaction is believed to proceed through a dioxetane intermediate formed across the C2-C3 bond of the indolizine ring. acs.org Homolysis of the O-O bond in the dioxetane leads to different products. acs.org

Furthermore, some substituted 2-phenylindolizines that are unreactive towards singlet oxygen can undergo photooxygenation under electron transfer conditions using a sensitizer (B1316253) like 9,10-dicyanoanthracene (B74266) (DCA). acs.org This process involves the formation of an indolizine cation radical which then reacts with a superoxide (B77818) anion radical or molecular oxygen. acs.org

Diverse Functionalization Reactions

The versatile reactivity of this compound allows for a variety of functionalization reactions, enabling the introduction of different functional groups onto the indolizine core.

Diazo Coupling Reactions

This compound readily undergoes diazo coupling reactions with arenediazonium salts. jbclinpharm.org This electrophilic substitution reaction typically occurs at the most electron-rich position of the indolizine ring. The reaction of this compound with various substituted phenyldiazonium tetrafluoroborate (B81430) salts has been shown to produce the corresponding 3-azo derivatives in excellent yields. nih.gov This reaction is applicable to a range of diazonium salts with both electron-donating and electron-withdrawing substituents on the phenyl ring. nih.gov

Mannich Base Formation and Reactivity

The this compound scaffold is amenable to the Mannich reaction, a multicomponent reaction that introduces aminomethyl groups onto the indolizine core. This reaction typically involves a C-1 or C-3 unsubstituted indolizine, a non-enolizable aldehyde, and a primary or secondary amine. The indolizine acts as the nucleophile, attacking the iminium ion formed in situ from the amine and aldehyde. Due to the electron-rich nature of the indolizine ring, particularly at the C-1 and C-3 positions, these sites are preferential for electrophilic substitution.

Research by Harrell and Doerge in the 1960s extensively explored the synthesis of Mannich bases derived from 2-phenylindolizines. derpharmachemica.comderpharmachemica.comresearchgate.netjbclinpharm.orgjbclinpharm.org Their work led to the preparation of a series of 3-alkyl-1-dialkylaminomethyl, 3-dialkylaminomethyl, and 1,3-bis(dialkylaminomethyl) derivatives. derpharmachemica.comderpharmachemica.com For instance, the reaction of 3-methyl-2-phenylindolizine (B11893817) with an appropriate secondary amine and formaldehyde (B43269) yields 1-dialkylaminomethyl-3-methyl-2-phenylindolizine derivatives. researchgate.net

A key finding from these studies was the observed biological activity of the resulting Mannich bases. Several of these compounds were found to exert a pronounced depressant effect on the central nervous system (CNS) in animal models. derpharmachemica.comderpharmachemica.comresearchgate.netjbclinpharm.org For example, 1-(diethylaminomethyl)-3-methyl-2-phenylindolizine demonstrated CNS depressant activity. researchgate.netjbclinpharm.org

The reactivity of the indolizine core in the Mannich reaction is influenced by the substituents present. For example, 3-acetylindolizine has been shown to readily undergo the Mannich reaction to form 3-acetyl-1-dimethylaminomethylindolizine. researchgate.net The mechanism of the Mannich reaction on 2,3-disubstituted indolizines has been examined, with proposals for both SN1 and SN2 pathways. researchgate.net

Table 1: Examples of Mannich Bases Derived from this compound

Indolizine Reactant Amine Aldehyde Product Biological Activity Noted Reference
3-Methyl-2-phenylindolizine Diethylamine Formaldehyde 1-(Diethylaminomethyl)-3-methyl-2-phenylindolizine CNS Depressant researchgate.net
3-Ethyl-2-phenylindolizine Various secondary amines Formaldehyde 1-(Dialkylaminomethyl)-3-ethyl-2-phenylindolizine derivatives CNS Depressant researchgate.net
This compound Various secondary amines Formaldehyde 3-(Dialkylaminomethyl)-2-phenylindolizine derivatives CNS Depressant derpharmachemica.com
This compound Various secondary amines Formaldehyde 1,3-Bis(dialkylaminomethyl)-2-phenylindolizine derivatives CNS Depressant derpharmachemica.com

C-H Bond Functionalization Applications

Direct functionalization of carbon-hydrogen (C-H) bonds in the this compound core represents a powerful and atom-economical strategy for synthesizing a variety of derivatives. This approach avoids the need for pre-functionalized starting materials, streamlining synthetic pathways.

One of the earliest examples of C-H functionalization on this scaffold is direct lithiation. Renard and Gubin reported the regioselective metallation of this compound at the C-5 position using n-butyllithium, with the resulting organolithium species being trapped by various electrophiles. rsc.org This method provides access to a range of 5-substituted indolizines.

Palladium-catalyzed C-H functionalization has also emerged as a versatile tool. Depending on the reaction conditions and directing groups, different positions on the indolizine ring can be selectively targeted. For instance, palladium-catalyzed direct arylation of indoles has been shown to be highly regioselective for the C-2 and C-3 positions. beilstein-journals.orgnih.gov In the context of this compound, palladium catalysis can achieve selective substitution at the C-3 position. rsc.org

More recently, electrochemical methods have been developed for the C-H functionalization of 2-phenylindolizines. A notable example is the electrochemical oxidative C-H/N-H cross-coupling of 2-phenylindolizines with phenothiazines. researchgate.netccspublishing.org.cn This reaction proceeds at room temperature without the need for an external oxidant or metal catalyst, affording novel N-aryl phenothiazine derivatives in moderate to excellent yields. researchgate.netccspublishing.org.cn Cyclic voltammetry studies indicate that the this compound undergoes oxidation at a relatively low potential, which facilitates the cross-coupling reaction. ccspublishing.org.cn The proposed mechanism involves a radical pathway, as the reaction is inhibited by radical scavengers like TEMPO. ccspublishing.org.cn

Table 2: Examples of C-H Functionalization of this compound Derivatives

This compound Derivative Reagent(s) Position Functionalized Product Type Key Features Reference
This compound n-Butyllithium, then electrophile C-5 5-Substituted-2-phenylindolizine Direct lithiation rsc.org
This compound Phenothiazine C-3 10-(2-Phenylindolizin-3-yl)-10H-phenothiazine Electrochemical C-H/N-H cross-coupling, oxidant- and catalyst-free researchgate.netccspublishing.org.cn
2-(p-Tolyl)indolizine Phenothiazine C-3 10-(2-(p-Tolyl)indolizin-3-yl)-10H-phenothiazine Electrochemical C-H/N-H cross-coupling ccspublishing.org.cn
2-(4-Methoxyphenyl)indolizine Phenothiazine C-3 10-(2-(4-Methoxyphenyl)indolizin-3-yl)-10H-phenothiazine Electrochemical C-H/N-H cross-coupling ccspublishing.org.cn

Cross-Coupling Reactions in Derivative Synthesis

Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental in the synthesis of complex derivatives of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These methods are crucial for creating biaryl and vinyl-substituted indolizine structures.

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction for this purpose. libretexts.orgbeilstein-journals.orgrsc.orgresearchgate.netorganic-chemistry.org It typically involves the reaction of a halo-substituted indolizine with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.org For example, 5-iodo-2-phenylindolizine can be coupled with various arylboronic acids to produce a library of 5-aryl-2-phenylindolizines. researchgate.net This strategy has been successfully applied to synthesize novel 2,5-diaryl-indolizines, which have shown potential as materials for optoelectronic devices. researchgate.net The synthesis of the required 5-haloindolizine precursors can be achieved through the direct lithiation of this compound followed by quenching with a halogen source.

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of a halide or triflate with an alkene. organic-chemistry.orgtestbook.comuwindsor.ca This reaction has been utilized to create vinyl-substituted indolizines. For instance, a palladium-catalyzed Heck-type coupling has been employed in the synthesis of various substituted alkenes from aryl halides. uwindsor.ca While specific examples detailing the Heck reaction with this compound itself are less common in the initial search, the general applicability of the reaction to similar heterocyclic systems suggests its utility in this context. rsc.orgresearchgate.net For example, a dehydrogenative Heck annelation of indolizines with diaryl acetylenes has been reported, showcasing the potential for creating complex fused systems. researchgate.net

Furthermore, other cross-coupling strategies have been explored. The reaction of organozinc reagents, prepared from 2-aryl-indolizines, with aromatic halides in the presence of a palladium catalyst has been used to synthesize 2,5-diaryl-indolizines. researchgate.net

Table 3: Examples of Cross-Coupling Reactions for this compound Derivative Synthesis

Indolizine Substrate Coupling Partner Catalyst/Conditions Product Type Reaction Type Reference
5-Iodo-2-tert-butylindolizine p-Methoxybenzeneboronic acid Pd(PPh₃)₂Cl₂, Na₂CO₃, MeOH/H₂O 5-(4-Methoxyphenyl)-2-tert-butylindolizine Suzuki-Miyaura researchgate.net
2-Aryl-5-bromoindolizine Arylboronic acid Pd(OAc)₂, PPh₃, Na₂CO₃ 2,5-Diarylindolizine Suzuki-Miyaura researchgate.net
2-Arylindolizine (via organozinc) Aromatic halide Pd(PPh₃)₄ 2,5-Diarylindolizine Negishi-type researchgate.net
Indolizine Diaryl acetylene Pd(OAc)₂, O₂ (oxidant) Annulated Indolizine Dehydrogenative Heck Annelation researchgate.net

Hydroxyalkylation Reactions

Hydroxyalkylation reactions provide a direct method for introducing hydroxyalkyl groups onto the this compound core, leading to the formation of valuable functionalized derivatives. A particularly effective method for this transformation is the Friedel-Crafts type hydroxyalkylation at the C-3 position of indolizines.

Recent studies have demonstrated that hexafluoroisopropanol (HFIP) can efficiently promote the hydroxyalkylation of various indolizine derivatives with (hetero)arylglyoxals under mild conditions. acs.orgnih.gov This reaction provides direct access to a range of polyfunctionalized indolizines bearing an α-hydroxyketone moiety at the C-3 position, which are essentially benzoin-type products. acs.orgnih.gov The reaction is highly efficient and atom-economical, proceeding in excellent yields for a variety of substrates. acs.orgnih.gov

For example, the reaction of ethyl this compound-1-carboxylate with phenylglyoxal (B86788) in HFIP at room temperature yields the corresponding C-3 hydroxyalkylated product, ethyl 3-(1-hydroxy-2-oxo-2-phenylethyl)-2-phenylindolizine-1-carboxylate, in a near-quantitative yield. acs.orgnih.gov The protocol exhibits good functional group tolerance, with various substituents on both the indolizine and the arylglyoxal being well-accommodated. acs.orgnih.gov The reaction is not limited to this compound derivatives and has been successfully applied to other heterocycles like benzofuran (B130515) and indole. acs.orgnih.gov However, the reaction of unsubstituted this compound with phenylglyoxal under these conditions was reported to yield a complex mixture, highlighting the influence of substituents on the reaction outcome. acs.orgnih.gov

Table 4: Examples of Hydroxyalkylation of this compound Derivatives with Arylglyoxals

This compound Derivative Arylglyoxal Solvent Product Yield Reference
Ethyl this compound-1-carboxylate Phenylglyoxal HFIP Ethyl 3-(1-hydroxy-2-oxo-2-phenylethyl)-2-phenylindolizine-1-carboxylate 98% acs.orgnih.gov
Ethyl this compound-1-carboxylate 4-Chlorophenylglyoxal HFIP Ethyl 3-(2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl)-2-phenylindolizine-1-carboxylate 95% acs.orgnih.gov
Ethyl this compound-1-carboxylate 4-Tolylglyoxal HFIP Ethyl 3-(1-hydroxy-2-oxo-2-(p-tolyl)ethyl)-2-phenylindolizine-1-carboxylate 100% acs.orgnih.gov
This compound-1-carbonitrile Naphthalen-2-ylglyoxal HFIP 3-(1-Hydroxy-2-(naphthalen-2-yl)-2-oxoethyl)-2-phenylindolizine-1-carbonitrile 100% acs.orgnih.gov

Advanced Applications of 2 Phenylindolizine and Its Derivatives in Research

Medicinal Chemistry and Pharmacological Investigations

Derivatives of 2-phenylindolizine are a prominent class of N-fused heterocyclic compounds explored for their broad biological potential. researchgate.net The strategic introduction of different functional groups onto the this compound core allows for the modulation of their pharmacological effects, leading to the identification of compounds with significant antimicrobial, anticancer, and anti-inflammatory properties. derpharmachemica.comglobalresearchonline.net

The rise of drug-resistant pathogens presents a major challenge to global health, necessitating the discovery of new antimicrobial agents. nih.gov this compound derivatives have emerged as promising candidates in this area, with numerous studies demonstrating their effectiveness against a spectrum of bacteria and fungi. derpharmachemica.comglobalresearchonline.netnih.gov

Research has shown that specifically substituted this compound acetamide (B32628) derivatives exhibit potent antibacterial action. derpharmachemica.comderpharmachemica.com Certain compounds from synthesized series have demonstrated remarkable activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comresearchgate.netbenthamdirect.com For instance, compounds designated as 8a, 8b, and 8f have been reported to show excellent antibacterial activity against Staphylococcus aureus. derpharmachemica.com These same compounds, 8a and 8b, also displayed very good activity against Pseudomonas aeruginosa. derpharmachemica.com Further studies on a series of this compound acetamide scaffolds (7a-i) identified compounds 7c, 7f, and 7g as having remarkable antibacterial activity against S. aureus, E. coli, S. pneumoniae, and P. aeruginosa. researchgate.netresearchgate.netnih.govresearcher.life The phenyl moiety on the core structure is believed to contribute significantly to these antimicrobial properties. derpharmachemica.com

Table 1: Antibacterial Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Series Specific Compound(s) Bacterial Strain Activity Noted Source(s)
Acetamide (8a-8k) 8a, 8b, 8f Staphylococcus aureus Excellent activity, zone of inhibition 22-23 mm. derpharmachemica.com
Acetamide (8a-8k) 8a, 8b Pseudomonas aeruginosa Very good activity, zone of inhibition 22-23 mm. derpharmachemica.com
Acetamide (8a-8k) 8a, 8b, 8f Escherichia coli Remarkable increase in activity compared to reference. derpharmachemica.comderpharmachemica.com
Acetamide (7a-i) 7c, 7f, 7g Staphylococcus aureus Remarkable antibacterial activity. researchgate.netbenthamdirect.comresearchgate.netnih.gov
Acetamide (7a-i) 7c, 7f, 7g Escherichia coli Remarkable antibacterial activity. researchgate.netbenthamdirect.comresearchgate.netnih.gov
Acetamide (7a-i) 7c, 7f, 7g Pseudomonas aeruginosa Remarkable antibacterial activity. researchgate.netbenthamdirect.comresearchgate.netnih.gov
Acetamide (7a-i) 7c, 7f, 7g Streptococcus pneumoniae Remarkable antibacterial activity. researchgate.netbenthamdirect.comresearchgate.netnih.gov

In addition to their antibacterial effects, this compound derivatives have been investigated for their potential to combat fungal infections. nih.gov Some derivatives have demonstrated dual antibacterial and antifungal properties. nih.gov For example, within a series of this compound acetamides, compounds 8j and 8d were found to exhibit better activity against the fungal strains Candida albicans, Aspergillus flavus, and Aspergillus fumigatus compared to other compounds in the same series. derpharmachemica.comderpharmachemica.com Other research into indolizine-1-carbonitrile (B3051405) derivatives also confirmed activity against these three specific fungal strains, among others. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Series Specific Compound(s) Fungal Strain Activity Noted Source(s)
Acetamide (8a-8k) 8j, 8d Candida albicans Showed better activity. Zone of inhibition 20 mm (8j), 11 mm (8d). derpharmachemica.com
Acetamide (8a-8k) 8j, 8d Aspergillus flavus Showed better activity. Zone of inhibition 10 mm (8j), 10 mm (8d). derpharmachemica.com
Acetamide (8a-8k) 8a, 8i, 8j Aspergillus fumigatus Active, with zone of inhibition of 11 mm. derpharmachemica.com
Carbonitrile (5a-i) 5b Candida albicans Most active in series, MIC range 8–32 µg/mL. nih.gov
Carbonitrile (5a-i) 5b Aspergillus flavus Active, MIC range 8–32 µg/mL. nih.gov
Carbonitrile (5a-i) 5b Aspergillus fumigatus Active, MIC range 8–32 µg/mL. nih.gov

The search for novel therapeutic agents with minimal side effects is a crucial endeavor in cancer research. researchgate.netbenthamdirect.com The indolizine (B1195054) scaffold and its derivatives have been identified as a promising framework for the development of new anticancer drugs. globalresearchonline.netontosight.ai

Specific this compound acetamide derivatives have been synthesized and evaluated for their in vitro anticancer activity using MTT assays. researchgate.netbenthamdirect.comresearcher.life Notably, compounds designated as 7e and 7h demonstrated excellent anticancer activity against the human colon cancer cell line Colo-205 and the human breast cancer cell line MDA-MB-231. researchgate.netbenthamdirect.comresearchgate.netnih.govresearcher.life The potency of these compounds is indicated by their half-maximal inhibitory concentration (IC₅₀) values, which quantify the concentration of a substance needed to inhibit a biological process by half.

Table 3: Anticancer Activity of this compound Acetamide Derivatives (7e, 7h) This table is interactive. You can sort and filter the data.

Compound Cancer Cell Line IC₅₀ Value (µM) Indication Source(s)
7e Colo-205 68.62 Excellent Activity researchgate.netbenthamdirect.comnih.gov
7h Colo-205 62.91 Excellent Activity researchgate.netbenthamdirect.comnih.gov
7e MDA-MB-231 54.23 Excellent Activity researchgate.netbenthamdirect.comnih.gov
7h MDA-MB-231 46.34 Excellent Activity researchgate.netbenthamdirect.comnih.gov

Indolizine derivatives have been recognized for a variety of pharmacological activities, including anti-inflammatory properties. globalresearchonline.netnih.gov The role of chronic inflammation in the development and progression of various diseases, including cancer, has led to increased interest in agents with anti-inflammatory capabilities. d-nb.info The investigation into indolizine-containing compounds has highlighted their potential as anti-inflammatory agents, adding another dimension to their therapeutic promise. globalresearchonline.netnih.gov Research has shown that some non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit cyclooxygenase (COX) activity, leading to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation. d-nb.info The structural characteristics of this compound derivatives make them interesting candidates for further investigation into their specific mechanisms of anti-inflammatory action.

Anti-inflammatory Properties

Cyclooxygenase-2 (COX-2) Enzyme Inhibition Studies

The investigation of this compound derivatives as selective cyclooxygenase-2 (COX-2) inhibitors has emerged as a significant area of research for developing novel anti-inflammatory agents with potentially fewer side effects than non-selective NSAIDs. nih.govnih.gov The core structure of these derivatives shows a structural resemblance to the commercial NSAID indomethacin. researchgate.netresearchgate.net

A series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov Within this series, one compound (designated 4e) was identified as the most active, exhibiting an IC₅₀ value of 6.71 µM, which is comparable to that of indomethacin. nih.gov Another study focused on a series of 7-methoxy indolizines designed as bioisosteres of indomethacin. nih.gov The results showed that all tested compounds had activity in the micromolar range. nih.gov The compound diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) was highlighted as a particularly promising COX-2 inhibitor with an IC₅₀ of 5.84 µM. nih.gov Further research into similar derivatives identified compounds with IC₅₀ values as low as 6.56 µM.

Molecular modeling studies have been conducted to understand the binding interactions between these indolizine derivatives and the active site of the COX-2 enzyme, indicating that hydrophobic interactions are a major contributor to their inhibitory activity. nih.govnih.gov

Table 1: COX-2 Inhibition by this compound Derivatives

Compound Name/Series IC₅₀ (µM) Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) 5.84 nih.gov
Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate (4e) 6.71 nih.gov
Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c) 6.99 nih.gov
Indomethacin (Reference) 6.84 nih.gov
Celecoxib (Reference) 0.05 nih.gov

Antiviral Activities (e.g., Anti-HIV-1)

The indolizine core is found in various heterocyclic compounds that have been investigated for a range of pharmacological activities, including antiviral properties. derpharmachemica.com While the development of novel agents to combat viruses like Human Immunodeficiency Virus Type 1 (HIV-1) is a critical area of drug discovery, specific research detailing the anti-HIV-1 activity of this compound derivatives is not extensively reported in the available literature. Some studies on related indolizine derivatives have explored their potential in an HIV model, but concrete data on their efficacy as direct anti-HIV-1 agents remains limited. dntb.gov.uaresearcher.life The structural modification of natural products and heterocyclic scaffolds continues to be a strategy for discovering new antiviral agents, suggesting a potential but underexplored avenue for this compound derivatives. nih.gov

Diverse Pharmacological Actions (e.g., Antipsychotic, Analgesic, Anti-tubercular, Aromatase Inhibitory, Central Nervous System Depressant, Phosphatase Inhibitory, Antioxidant, Receptor Antagonistic Properties)

Derivatives of this compound have been shown to possess a wide spectrum of pharmacological activities. globalresearchonline.netresearchgate.net

Antipsychotic and Receptor Antagonistic Properties: Some 2,3-substituted indolizines have been investigated for various biological effects, including anti-5-hydroxytryptamine (serotonin) and antihistamine activities. derpharmachemica.comderpharmachemica.com Certain indolizine derivatives have been identified as potent 5-HT₃ receptor antagonists, a property relevant to antiemetic and antipsychotic drug action. derpharmachemica.comnih.gov

Analgesic Activity: The indolizine scaffold has been associated with analgesic properties in several studies. derpharmachemica.comglobalresearchonline.netresearchgate.net

Anti-tubercular Activity: A significant body of research has focused on the anti-tubercular potential of indolizine derivatives against Mycobacterium tuberculosis. derpharmachemica.comglobalresearchonline.netnih.govtubitak.gov.tr Studies have synthesized and tested indolizine derivatives that inhibited the growth of the H37Rv strain of Mycobacterium tuberculosis. globalresearchonline.netglobalresearchonline.net For instance, a derivative linking indolizine to the anti-tubercular drug isoniazid, referred to as IND-INH, demonstrated significant activity. globalresearchonline.net Furthermore, the compound methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate has been specifically identified as an inhibitory agent towards Mycobacterium tuberculosis. researchgate.netiucr.org

Aromatase Inhibitory Activity: The potential for indolizine derivatives to act as aromatase inhibitors, which is relevant for the treatment of certain cancers, has been reported. derpharmachemica.comnih.govjbclinpharm.org Research has included the synthesis and biological evaluation of aryl-substituted indolizine compounds for this purpose. nih.gov

Central Nervous System (CNS) Depressant Activity: The CNS depressant effects of this compound derivatives have been documented. globalresearchonline.netderpharmachemica.comderpharmachemica.com Specifically, Mannich bases of 2-phenylindolizines, such as 1-diethylaminomethyl-3-methyl-2-phenylindolizine, have been shown to exert a pronounced depressant effect on the central nervous system. derpharmachemica.comresearchgate.net

Phosphatase Inhibitory Activity: Certain 3-substituted indolizine-1-carbonitrile derivatives have been synthesized and identified as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which are targets for medicinal chemistry research. globalresearchonline.netnih.govtubitak.gov.trnih.govresearchgate.net

Antioxidant Activity: The antioxidant properties of the indolizine framework have also been explored, with some derivatives showing the ability to scavenge free radicals. nih.govjbclinpharm.org

Structure-Activity Relationship (SAR) Elucidation in Drug Design

The systematic modification of the this compound scaffold has been crucial in understanding the structural requirements for its various biological activities, a key aspect of drug design. derpharmachemica.comuni-regensburg.de

For COX-2 inhibition, SAR studies on 7-methoxy indolizine analogues revealed that the presence of electron-withdrawing groups, such as a cyano function, at the para position of the benzoyl ring at position 3 of the indolizine core was favorable for inhibitory activity compared to electron-donating groups. nih.gov This highlights the importance of electronic properties of substituents in determining potency. brieflands.com

In the context of antimicrobial activity, it has been suggested that the phenyl moiety itself may be a key contributor to the observed effects. derpharmachemica.com For CNS depressant activity, the introduction of lipophilic substituents is a critical factor, as these groups can facilitate crossing the blood-brain barrier. oregonstate.edu

The development of 3-substituted indolizine-1-carbonitrile derivatives as phosphatase inhibitors demonstrates how modifications at specific positions (C1 and C3) of the indolizine ring can be tailored to target particular enzymes. nih.govresearchgate.net These examples underscore the versatility of the this compound core, where strategic placement of different functional groups around the bicyclic system allows for the tuning of pharmacological activity to achieve desired therapeutic effects. derpharmachemica.com

Materials Science and Optoelectronic Device Research

Photophysical Characterization

The unique photophysical properties of this compound and its derivatives make them promising candidates for applications in materials science, particularly in the development of optoelectronic devices and fluorescent probes. researchgate.netresearchgate.net The inherent fluorescence of the indolizine core has been extensively studied. researchgate.net

Derivatives such as 2,5-diaryl-indolizines exhibit photophysical properties that make them suitable for use in optoelectronic devices. researchgate.net The absorption and emission characteristics are highly dependent on the nature and position of substituents on the indolizine and phenyl rings. For example, a series of 20 novel 5-carbonylated 2-arylindolizines showed maximum absorbance peaks in the range of 256–460 nm and fluorescence emission between 485–548 nm. researchgate.net The introduction of methoxy (B1213986) groups can lead to an intramolecular charge transfer (ICT) in the excited state, resulting in fluorescence emission in the cyan-green region with large Stokes shifts. researchgate.net

Furthermore, functionalization of the 1-methyl-2-phenylindolizine (B15069248) core has led to the development of dyes that absorb and emit in the near-infrared II (NIR-II) region, which is highly desirable for applications like bioimaging due to deeper tissue penetration. nsf.gov

Fluorescence Emission and Quantum Yield Analysis

The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a critical parameter for fluorescent materials and varies significantly among different this compound derivatives.

For a series of 5-carbonylated 2-arylindolizines, the quantum yield values were found to range from 0.04 to 0.39, demonstrating the influence of substituents on fluorescence efficiency. researchgate.net Certain derivatives have been specifically designed for high performance in organic light-emitting diodes (OLEDs). One such material, 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI), was noted for its blue emission with high quantum yields and good thermal stability, making it a suitable host material for red or yellow-orange phosphorescent dopants in white OLEDs. researchgate.net

In the NIR-II region, a rhodindolizine dye synthesized from 1-methyl-2-phenylindolizine, upon opening of its spirolactone ring, was found to be fluorescent with a quantum yield of approximately 0.03%. nsf.gov While modest, achieving emission in the NIR-II window from such a scaffold is a significant finding. nsf.gov

Table 2: Photophysical Properties of Selected this compound Derivatives

Derivative Class/Compound Absorption Max (nm) Emission Max (nm) Quantum Yield (Φ) Reference
5-Carbonylated 2-arylindolizines 256 - 460 485 - 548 0.04 - 0.39 researchgate.net
3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI) Not Specified Blue Emission High researchgate.net
Rhodindolizine (RhIndz) ethyl ester derivative 920 1092 ~0.03% nsf.gov
Spectroscopic Absorbance Properties

The ultraviolet (UV) absorption spectrum of the parent this compound has been documented. oregonstate.edu Generally, this compound and its derivatives exhibit a broad absorption range from approximately 300 to 500 nm. researchgate.net The high molar absorptivity coefficients, typically in the range of 10⁴ cm⁻¹·M⁻¹, suggest the occurrence of allowed ¹π→π* electronic transitions. researchgate.net

The introduction of substituents on the phenyl group can lead to shifts in the absorption bands. For instance, adding a t-butyl group at the 1-position results in a bathochromic (red) shift of Band I by 9 nm. oregonstate.edu The influence of meta and para substituents on the spectrum is more pronounced with an increase in the polarizability of the substituents. oregonstate.edu In acidic conditions, the spectra of this compound cations display three primary bands of roughly equal intensity. oregonstate.edu Compared to the neutral molecules, these cations show a consistent hypsochromic (blue) shift at Band I (2-17 nm) and a bathochromic shift at Band II (13-30 nm). oregonstate.edu

Derivatives such as 2,5-diaryl-indolizines are considered promising candidates for optoelectronic applications due to their photophysical properties. researchgate.net The absorption maxima for 5-carbonylated 2-arylindolizine derivatives are observed between 256–460 nm. researchgate.net For some derivatives, like those with a carbazole (B46965) moiety, specific absorption bands can be attributed to π-π* and n-π* transitions within the molecule. researchgate.net

Here is a table summarizing the absorption properties of select this compound derivatives:

DerivativeSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
This compoundCyclohexane (B81311)Not specifiedNot specified oregonstate.edu
1-t-Butyl-2-phenylindolizineNot specifiedBathochromic shift of 9 nm (Band I)Not specified oregonstate.edu
5-Carbonylated 2-arylindolizinesNot specified256-460~10⁴ researchgate.net
2,5-Diaryl-indolizinesNot specifiedNot specifiedNot specified researchgate.net
1-Phenylindolizine-3-carbaldehydeCH₂Cl₂79797,000 mdpi.com
This compound-BODIPY (2Ph)CH₂Cl₂798Not specified mdpi.com
Protonated 2Ph-TFACH₂Cl₂1027Not specified researchgate.net
Crystallochromic Behavior

Crystallochromism, the phenomenon where a compound exhibits different colors in its crystalline solid state, has been observed in a derivative of this compound. rsc.org Specifically, dimethyl-5-benzoyl-3-phenylindolizine-1,2-dicarboxylate has been shown to form two types of crystals with distinct colors: orange and green. rsc.orguc.ptuc.pt

This color difference, a case of conformationally-driven color polymorphism, arises from the different degree of π-conjugation between the indolizine core and the benzoyl substituent. uc.pt The orientation of the benzoyl group relative to the indolizine ring differs between the two polymorphs, leading to the observed color variation. rsc.orguc.pt The orange crystals are obtained from solutions in cyclohexane and hexane/ethyl acetate (B1210297), while the green needles form from the same solutions over a longer crystallization time. uc.pt

Development of Near-Infrared (NIR) Emissive Dyes

Derivatives of this compound have been instrumental in the development of near-infrared (NIR) emissive dyes, which are valuable for applications such as biological imaging. nih.govdigitellinc.com The strong electron-donating nature of the indolizine core makes it an excellent building block for creating dyes that absorb and emit in the NIR and shortwave infrared (SWIR) regions. mdpi.comdigitellinc.com

By incorporating this compound moieties into various dye scaffolds, researchers have successfully synthesized fluorophores with emissions extending into the NIR-II region (1000-1700 nm). acs.orgscispace.com For example, indolizine-BODIPY dyes exhibit strong NIR absorption and bright NIR emission. digitellinc.com Protonation of these dyes can induce a significant bathochromic shift, pushing the emission into the SWIR region. mdpi.comdigitellinc.com This switchable NIR/SWIR emission is a reversible process. mdpi.comdigitellinc.com

Indolizine squaraine dyes also show promise as NIR viscosity sensors. nsf.gov The strategic placement of substituents on the indolizine ring allows for the fine-tuning of their photophysical properties. nsf.gov Water-soluble indolizine cyanine (B1664457) and squaraine dyes have been developed for biological imaging, demonstrating high quantum yields and significant red-shifts in absorption and emission compared to traditional indoline-based dyes. nih.govacs.org

A rhodindolizine dye, synthesized through C-H bond functionalization of 1-methyl-2-phenylindolizine, was found to be non-fluorescent in its initial spirolactone form. However, upon ring-opening, the resulting fluorophore absorbs at 920 nm and emits at 1092 nm, placing it firmly in the NIR-II region. acs.orgscispace.com

Below is a table summarizing the properties of some NIR emissive dyes based on this compound:

Dye TypeKey FeatureAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)Reference
Indolizine-BODIPY (1Ph)Neutral form7978725.6 mdpi.com
Indolizine-BODIPY (1Ph-TFA)Protonated form10271061Not specified mdpi.comresearchgate.net
Indolizine Squaraine (SO₃SQ)Water-soluble>700>70058.3 (in FBS) nih.gov
Rhodindolizine (open form)NIR-II emissive9201092Not specified acs.orgscispace.com

Applications in Organic Light-Emitting Diodes (OLEDs) and Functional Dye Systems

The favorable fluorescent and photophysical properties of this compound and its derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and as functional dyes. rsc.org The indolizine core is found in compounds that have been investigated as components of OLEDs. sigmaaldrich.com For instance, 2,5-diaryl-indolizines have been identified as promising candidates for optoelectronic devices due to their photophysical characteristics. researchgate.net

Furthermore, indolizine derivatives have been utilized as organic sensitizers in dye-sensitized solar cells. chim.it The versatility of the indolizine structure allows for modifications that can tune the material's properties for specific applications in functional dye systems. rsc.org

Utility in Biomolecular Labeling Methodologies

Derivatives of this compound have shown potential for use in biomolecular labeling. researchgate.net The fluorescent properties of these compounds make them suitable as probes for bioimaging and cell labeling. researchgate.netchim.it For example, 2,5-diaryl-indolizines are considered promising for biomolecular labeling applications. researchgate.net The development of water-soluble indolizine-based dyes further enhances their utility in biological systems, enabling applications such as high-resolution biological imaging. nih.govacs.org

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of this compound and its derivatives have been investigated using techniques like cyclic voltammetry. researchgate.netccspublishing.org.cn Studies have shown that this compound undergoes an oxidation process. In cyclic voltammetry experiments, an oxidation peak for this compound was observed at approximately 0.25 V. ccspublishing.org.cn

The introduction of substituents can influence the redox behavior. For example, nitrophenyl-substituted indolizines exhibit an oxidation process without a corresponding reduction peak, suggesting a subsequent dimerization reaction. researchgate.net The electrochemical behavior of various indolizine derivatives, including ethers and esters, has been explored. researchgate.net

Electrochemical methods have also been employed to synthesize novel compounds from 2-phenylindolizines. For instance, an electrochemical C-H/N-H cross-coupling reaction between 2-phenylindolizines and phenothiazines has been developed to create N-aryl phenothiazine (B1677639) derivatives, which are of interest for optoelectronic materials. ccspublishing.org.cn Control experiments suggest that this coupling reaction may involve a radical pathway. ccspublishing.org.cn

Chemical Sensing and Probe Development

The inherent fluorescence of the indolizine scaffold has led to the development of this compound derivatives as chemical sensors and fluorescent probes. rsc.orgsigmaaldrich.comchim.it These probes have been designed to detect a variety of analytes.

For instance, novel near-infrared fluorescent probes based on 1-methyl-2-phenylindolizine have been engineered for the precise detection of mitochondrial viscosity in living cells. digitellinc.com These probes exhibit a ratiometric fluorescence response to changes in viscosity. digitellinc.com Additionally, quinolizinium-based fluorescent probes, which are structurally related to indolizines, have been developed for the selective detection of formaldehyde (B43269) in various media, including aqueous solutions and serum. rsc.org

Computational and Theoretical Investigations of 2 Phenylindolizine

Molecular Docking Simulations and Predictive Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological targets of 2-phenylindolizine derivatives and the molecular basis of their activity.

Molecular docking simulations have been instrumental in elucidating the interactions between this compound derivatives and key enzymatic targets, such as bacterial Topoisomerase-IV and the inflammatory enzyme Cyclooxygenase-2 (COX-2). researchgate.netnih.gov

Topoisomerase-IV: Derivatives of this compound acetamide (B32628) have been docked into the active site of Topoisomerase-IV from Streptococcus pneumoniae (PDB ID: 4KPE) to predict their binding modes. researchgate.netnih.gov These studies revealed that specific substitutions on the this compound core lead to significant hydrogen bonding with key amino acid residues within the enzyme's catalytic site. researchgate.netnih.govresearchgate.net For instance, compounds 7a, 7f, and 7c formed crucial hydrogen bonds with residues such as Asp83, His74, His76, and Ser80, suggesting a plausible mechanism for their observed antibacterial activity. researchgate.netnih.gov The interactions, including bond lengths, highlight the precise nature of the binding. researchgate.netvulcanchem.com

Table 1: Molecular Docking Interactions of this compound Acetamide Derivatives with Topoisomerase-IV (PDB: 4KPE)

Compound Interacting Amino Acid Residue Hydrogen Bond Length (Å)
Derivative 7a Asp83 2.23
Derivative 7a His74 2.05
Derivative 7f Asp83 2.08
Derivative 7c His76 1.71

Source: Data compiled from studies on this compound acetamide scaffolds. researchgate.netnih.gov

Cyclooxygenase-2 (COX-2) Enzyme: The COX-2 enzyme is a major target for anti-inflammatory drugs. nih.govnih.gov A series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates were synthesized and evaluated as COX-2 inhibitors. nih.gov Molecular modeling was conducted to understand the structure-activity relationship and binding interactions at the COX-2 active site. nih.govresearchgate.net Compound 4e from this series was identified as the most active, with an IC₅₀ value of 6.71 μM, comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.govnih.gov Docking studies provided insights into the binding energies and specific interactions, such as hydrogen bonds and pi-stacking, that contribute to this inhibitory activity. nih.gov

Table 2: Docking Results of this compound Derivatives against COX-2 Enzyme

Compound R1 Group R2 Group IC₅₀ (μM) CDocker Energy (kcal/mol) Key Interactions
4a CH₃ H 41.59 ± 0.03 - Hydrogen Bonding, Pi Interaction

Source: Data from studies on 7-substituted-2-phenylindolizine-1-carboxylates. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netnrel.gov These calculations provide a theoretical framework for understanding the intrinsic properties of the this compound system. DFT methods are used to determine various quantum chemical parameters that correlate with a molecule's stability and reactivity. researchgate.netphyschemres.org For indolizine (B1195054) derivatives, DFT has been used to study the photophysical properties and reactivity in cycloaddition reactions. researchgate.netresearchgate.net Calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, which are crucial for predicting how the molecule will interact with biological targets. ijsrst.com

| Hardness (η) / Softness (σ) | Resistance to change in electron distribution | Measures the stability and reactivity of the molecule. researchgate.net |

Source: Based on general principles of DFT applied to organic molecules. researchgate.netphyschemres.org

In Silico Pharmacokinetic and Pharmacodynamic (ADMET) Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. It uses computational models to estimate the pharmacokinetic and pharmacodynamic properties of a compound, helping to identify candidates with favorable drug-like characteristics. For various this compound derivatives, ADMET properties have been predicted using platforms like the SwissADME webserver. researchgate.netnih.govnih.gov These studies consistently indicate that the this compound scaffold can be modified to produce derivatives with acceptable drug-likeness and good oral absorption properties. nih.govnih.gov For example, a study on 5-methyl-2-phenylindolizine (B188052) reported excellent absorption and blood-brain barrier (BBB) permeability from its ADMET profile. texilajournal.com Another investigation into this compound acetamides found that the derivatives fell within acceptable ranges for drug-likeness properties. researchgate.netnih.gov

Table 4: Predicted ADMET and Physicochemical Properties for this compound Derivatives

Property Class Predicted Parameter General Finding
Physicochemical Molecular Weight (MW) Generally within drug-like ranges. nih.gov
Lipophilicity (LogP) Calculated to assess solubility and permeability. nih.gov
Pharmacokinetics Gastrointestinal (GI) Absorption Predicted to be high for certain derivatives.
Blood-Brain Barrier (BBB) Permeation Some derivatives show potential for CNS activity. texilajournal.com
Cytochrome P450 (CYP) Inhibition Minimal interactions predicted for some derivatives. texilajournal.com
Drug-Likeness Lipinski's Rule of Five Generally compliant, indicating good oral bioavailability potential.

Source: Compiled from in silico studies on this compound derivatives. nih.govtexilajournal.com

Structure-Property Relationship Modeling and Prediction

Structure-property and structure-activity relationship (SPR/SAR) studies aim to connect the specific structural features of a molecule to its physical properties and biological activities. For the this compound class, computational modeling helps rationalize these relationships and predict the activity of novel analogues. ontosight.ai For instance, in the development of COX-2 inhibitors, it was noted that introducing halogen atoms at the para position of a benzoyl ring attached to the indolizine core resulted in promising inhibitory activity. researchgate.net Another study concluded that the cis configuration of certain indolizine analogues led to a more stable conformation within the enzyme's active site, which correlated with higher activity. ijper.org Furthermore, analysis of crystal structures using techniques like Hirshfeld surface analysis can reveal how intermolecular interactions (e.g., C—H⋯O, C—H⋯π) influence the solid-state properties of these compounds, which is crucial for formulation and material science aspects. researchgate.net These insights are vital for the rational design of new this compound derivatives with tailored properties. ontosight.ai

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
This compound acetamide
5-Methyl-2-phenylindolizine
6-methyl-7-nitro-2-phenylindolizine
Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate
Methyl 3-(4-flurobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate
Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylate
1,3-bis((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-indolizine
Indomethacin
Celecoxib
Doxorubicin
Galantamine
Phenacyl bromide
Aspartic acid (Asp)
Histidine (His)

Prospective Research Directions and Future Avenues

Innovation in Synthetic Methodologies for Enhanced Accessibility

While classical methods like the Tschitschibabin indolizine (B1195054) synthesis have been foundational, the future of 2-phenylindolizine synthesis lies in the development of more efficient, sustainable, and versatile methodologies. vulcanchem.com Key areas of innovation include:

Catalyst-Driven Innovations: Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, provide a powerful tool for the functionalization of the indolizine core. vulcanchem.com Furthermore, palladium iodide (PdI₂) has been utilized in oxidative aminocarbonylation-cyclization processes. The exploration of other transition-metal catalysts, such as rhodium and iron, is also an active area of research. researchgate.net

Sustainable and Green Chemistry Approaches: Future synthetic strategies will likely focus on environmentally benign methods. This includes the use of water as a solvent and microwave irradiation to accelerate reactions, as demonstrated in the synthesis of 2-functionalized indolizines. researchgate.net

A summary of innovative synthetic approaches is presented in the table below.

Synthetic StrategyKey FeaturesPotential Advantages
One-Pot Reactions Multiple reaction steps are performed in a single reactor without isolating intermediates.Increased efficiency, reduced solvent waste, and time savings. vulcanchem.com
Multicomponent Reactions Three or more reactants combine in a single reaction to form a complex product.High atom economy and rapid generation of molecular diversity. chim.it
Palladium-Catalyzed Cross-Coupling Formation of carbon-carbon bonds using palladium catalysts.High functional group tolerance and regioselectivity. vulcanchem.com
Microwave-Assisted Synthesis Use of microwave energy to heat reactions.Accelerated reaction times and often improved yields. researchgate.net

Expansion of Biological Target Exploration and Therapeutic Modalities

The this compound scaffold has demonstrated a wide range of biological activities, and future research will focus on identifying new biological targets and developing novel therapeutic agents.

Anticancer and Antimicrobial Agents: Derivatives of this compound have shown promising anticancer activity against various cell lines, including prostate and colon cancer. researchgate.netresearcher.life Similarly, their antibacterial and antifungal properties make them candidates for the development of new antimicrobial drugs. derpharmachemica.comontosight.ai Future work will involve systematic screening against a broader range of cancer cell lines and drug-resistant pathogens. vulcanchem.com

Anti-inflammatory and Neuroprotective Effects: Research has indicated the potential of this compound derivatives as anti-inflammatory agents, with some compounds showing significant inhibition of the COX-2 enzyme. nih.gov There is also growing interest in their potential for treating neurological and psychiatric disorders, as well as neurodegenerative diseases. chemenu.comontosight.ai

Structure-Activity Relationship (SAR) Studies: A crucial aspect of future research will be the systematic variation of substituents on the this compound core to establish clear structure-activity relationships. vulcanchem.com This will guide the design of more potent and selective therapeutic agents.

The table below outlines the diverse biological activities of this compound derivatives.

Biological ActivityTherapeutic AreaKey Findings
Anticancer OncologyCytotoxicity against prostate and colon cancer cell lines. researchgate.netresearcher.life
Antimicrobial Infectious DiseasesActivity against bacteria such as Staphylococcus aureus and Escherichia coli. derpharmachemica.comglobalresearchonline.net
Anti-inflammatory InflammationInhibition of COX-2 enzyme. nih.gov
Neuroprotective NeurologyPotential applications in neurological and psychiatric disorders. chemenu.comontosight.ai

Development of Advanced Materials and Functional Devices

The unique photophysical properties of this compound and its derivatives make them attractive candidates for applications in materials science.

Fluorescent Probes and Sensors: The fluorescent nature of the indolizine core allows for its use in the development of sensors for various analytes and biological imaging agents. chim.it Research is ongoing to create water-soluble probes for fluorescence imaging. rsc.org

Organic Electronics: The π-conjugated system of this compound suggests its potential for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chim.it Structural modifications can lead to a bathochromic shift of emission, which is desirable for these applications. rsc.org

Dyes and Pigments: The chemical stability and reactivity of this compound derivatives have led to their use in the development of dyes and pigments.

Integration of Multiscale Computational Approaches for Comprehensive Understanding

Computational methods are becoming increasingly integral to the study of this compound, providing insights that complement experimental work.

Molecular Docking and Pharmacophore Modeling: In silico techniques like molecular docking are used to predict the binding interactions of this compound derivatives with biological targets, such as topoisomerase IV. vulcanchem.comresearcher.life This aids in understanding the mechanism of action and in the rational design of new drugs. researchgate.netresearchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Bioavailability and ADME Prediction: Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new this compound derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.netresearchgate.net

The integration of these computational approaches will accelerate the discovery and development of new this compound-based compounds with tailored properties for specific applications.

Q & A

Q. How can researchers optimize the synthesis of 2-phenylindolizine to improve yield and purity for reproducibility?

  • Methodological Answer : To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitor outcomes via HPLC or GC-MS. Use Design of Experiments (DoE) to identify critical factors. Ensure purity characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For reproducibility, document all procedural details, including inert atmosphere requirements and purification steps (e.g., column chromatography gradients) .

Q. What analytical techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • Structural confirmation : 1H^1H-/13C^{13}C-NMR for functional groups, X-ray crystallography for absolute configuration (if crystalline).
  • Purity assessment : HPLC with UV-Vis detection (≥95% purity threshold).
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition points.
    Cross-validate results with independent techniques to minimize instrumental bias .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) over phenotypic screens for mechanistic clarity. Use dose-response curves (IC50_{50}/EC50_{50}) with positive/negative controls (e.g., known inhibitors). Validate cytotoxicity in parallel using mammalian cell lines (e.g., HEK293) to rule out nonspecific effects. Report data with standard deviations (n ≥ 3) and use ANOVA for statistical significance .

Advanced Research Questions

Q. What computational strategies can elucidate the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities. Validate predictions with experimental SAR using a library of analogs. Employ machine learning (e.g., QSAR models) to correlate descriptors (logP, polar surface area) with activity. Use software like Gaussian or AutoDock for simulations, and ensure force-field parameters are validated for indolizine scaffolds .

Q. How can contradictory data in this compound’s reported biological activities be resolved?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate studies . Assess heterogeneity sources:
  • Experimental variables : Cell line differences, assay protocols (e.g., incubation time).
  • Compound handling : Solvent/DMSO concentration effects on activity.
    Perform meta-analysis if sufficient data exists, or design a harmonized assay protocol across labs to isolate variables. Address conflicts transparently in the discussion section, citing potential mechanistic nuances .

Q. What strategies ensure rigorous validation of this compound’s mechanism of action?

  • Methodological Answer : Use orthogonal methods:
  • Genetic validation : CRISPR/Cas9 knockout of putative targets.
  • Biophysical validation : Surface plasmon resonance (SPR) for binding kinetics.
  • Pharmacological validation : Competitive inhibition assays with known ligands.
    Incorporate negative controls (e.g., inactive enantiomers) and report dose-dependency. Pre-register hypotheses to avoid confirmation bias .

Q. How can researchers design a study to investigate this compound’s pharmacokinetics (PK) in vivo?

  • Methodological Answer : Use a tiered approach:

In vitro PK : Microsomal stability assays (human/rodent liver microsomes), Caco-2 permeability.

In vivo PK : Administer via IV and oral routes in rodents; collect plasma at timed intervals for LC-MS/MS analysis. Calculate AUC, t1/2t_{1/2}, and bioavailability.
Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to extrapolate human PK. Adhere to ARRIVE guidelines for animal reporting .

Methodological and Reporting Guidelines

Q. What are best practices for presenting contradictory or inconclusive data in publications?

  • Methodological Answer : Clearly distinguish observations from interpretations. Use supplemental materials for raw datasets (e.g., crystallography CIF files, kinetic traces). Discuss limitations (e.g., sample size, assay variability) and propose follow-up experiments. Follow journal-specific guidelines for data transparency (e.g., FAIR principles) .

Q. How should researchers structure a literature review to identify gaps in this compound studies?

  • Methodological Answer : Use scoping review frameworks (e.g., Arksey & O’Malley’s 5-stage process) :

Define research questions (e.g., “What is known about this compound’s neuroprotective effects?”).

Identify databases (PubMed, SciFinder, Web of Science) with Boolean operators.

Screen studies using inclusion/exclusion criteria (e.g., peer-reviewed, post-2000).

Chart data into themes (synthesis, bioactivity, computational studies).

Consult domain experts to validate gaps .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound assays?

  • Methodological Answer :
    Fit data to sigmoidal models (e.g., Hill equation) using non-linear regression. Calculate 95% confidence intervals for IC50_{50}/EC50_{50}. Use outlier tests (Grubbs’ test) to exclude anomalies. For multiplex assays (e.g., high-throughput screening), apply false discovery rate (FDR) corrections. Report R2R^2 values and goodness-of-fit metrics .

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2-Phenylindolizine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.